1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a quinoline derivative through a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline Derivative Preparation: The quinoline derivative is synthesized separately, often through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Linking the Two Moieties: The final step involves linking the carbazole and quinoline derivatives through a propanol chain. This is typically done using etherification reactions, where the hydroxyl group of the propanol reacts with the appropriate functional groups on the carbazole and quinoline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbazole and quinoline moieties can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Carbazol-9-yl)ethanamine
- 2-(9H-Carbazol-9-yl)ethanol
- N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-diethylamine hydrochloride
Uniqueness
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol is unique due to the combination of carbazole and quinoline moieties linked through a propanol chain. This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methylquinolin-8-yl)oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-13-14-18-7-6-12-24(25(18)26-17)29-16-19(28)15-27-22-10-4-2-8-20(22)21-9-3-5-11-23(21)27/h2-14,19,28H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZCBSLQPNSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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